
Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDC is a member of the pyridine family of compounds and is often used as a reference standard in various studies.
Mechanism of Action
The exact mechanism of action of Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to act as an antioxidant and to have anti-inflammatory properties. Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
In addition to its potential applications in the treatment of neurodegenerative diseases, Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its effects on other physiological systems. Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have anti-inflammatory effects in the liver, and it may also have a role in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate in scientific research is its well-established safety profile. Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied and is considered to be relatively non-toxic. However, one limitation of using Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate and to determine its potential efficacy in treating these conditions.
Another potential area of research is the development of new synthetic methods for Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Current methods for synthesizing Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate are relatively complex and time-consuming, and there may be opportunities to streamline the process and make it more efficient.
Finally, there may be opportunities to explore the use of Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate in other areas of scientific research. For example, Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate may have applications in the study of other diseases or in the development of new drugs and therapies.
Synthesis Methods
Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multi-step process that involves the reaction of 2-naphthylamine and ethyl acetoacetate in the presence of a base. The resulting product is then subjected to several additional steps to yield the final compound, Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Scientific Research Applications
Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used in several scientific research applications, including the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have neuroprotective effects and may be useful in the development of new treatments for these diseases.
properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-naphthalen-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H25NO4/c1-5-27-22(25)19-14(3)24-15(4)20(23(26)28-6-2)21(19)18-12-11-16-9-7-8-10-17(16)13-18/h7-13,21,24H,5-6H2,1-4H3 |
InChI Key |
DNELGQXXLDUVEB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC3=CC=CC=C3C=C2)C(=O)OCC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC3=CC=CC=C3C=C2)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



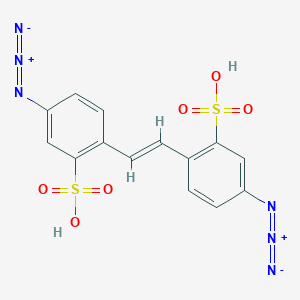

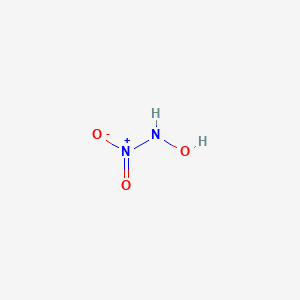


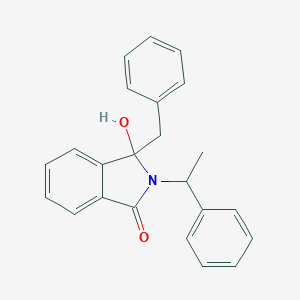
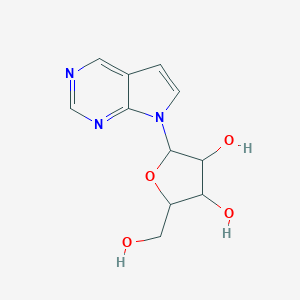
![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)
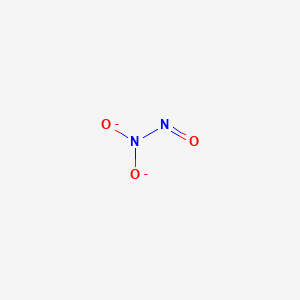



![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)